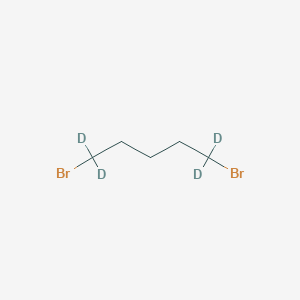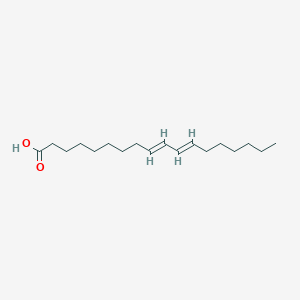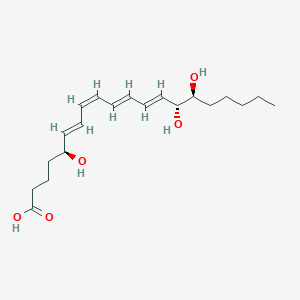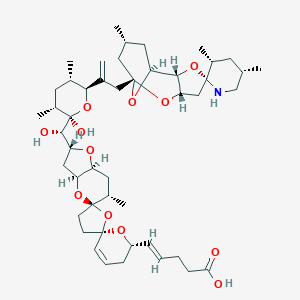![molecular formula C7H5ClN2 B164357 5-Chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 131084-55-4](/img/structure/B164357.png)
5-Chloro-1H-pyrrolo[2,3-C]pyridine
Descripción general
Descripción
5-Chloro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is often used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-C]pyridine can be represented by the SMILES stringClC1=CC2=C (C=N1)NC=C2 . This indicates that the molecule consists of a pyrrolopyridine core with a chlorine atom attached . Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-C]pyridine is a solid compound . It should be stored in a refrigerator and kept away from light .Aplicaciones Científicas De Investigación
Use in Medicinal Chemistry
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“5-Chloro-1H-pyrrolo[2,3-C]pyridine” is a chemical compound that has been used in the synthesis of a variety of pharmaceuticals . It has been particularly useful in the development of kinase inhibitors, which are a type of drug that can block certain enzymes (kinases) in cells .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used as a building block in the synthesis of more complex molecules. In one study, it was used in the synthesis of a dihydrochloride salt of pexidartinib, a kinase inhibitor . The specific methods of synthesis would depend on the particular drug being developed.
Thorough Summary of the Results or Outcomes Obtained
The use of “5-Chloro-1H-pyrrolo[2,3-C]pyridine” in the synthesis of kinase inhibitors has led to the development of effective treatments for certain types of cancer and other diseases . For example, pexidartinib, which was synthesized using this compound, has been approved by the FDA for the treatment of symptomatic tenosynovial giant cell tumor, a rare type of joint tumor .
Use in Diabetes Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Compounds similar to “5-Chloro-1H-pyrrolo[2,3-C]pyridine” have been found to be effective in reducing blood glucose levels . This makes them potentially useful in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application would depend on the particular drug being developed. However, these compounds are typically administered orally or intravenously .
Thorough Summary of the Results or Outcomes Obtained
The use of these compounds has been shown to effectively reduce blood glucose levels, which can be beneficial in the treatment of diabetes and other related conditions .
Use in Antiepileptic Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Certain analogs of “5-Chloro-1H-pyrrolo[2,3-C]pyridine”, such as Phensuximide, have been found to possess antiepileptic and anticonvulsant properties .
Detailed Description of the Methods of Application or Experimental Procedures
These compounds are typically administered orally or intravenously, and the specific methods of application would depend on the particular drug being developed .
Thorough Summary of the Results or Outcomes Obtained
The use of these compounds has been shown to effectively manage seizures, making them a potential treatment option for epilepsy .
Use in Antibacterial, Antifungal, and Antiviral Treatments
Comprehensive and Detailed Summary of the Application
Pyrrolopyrazine derivatives, which include “5-Chloro-1H-pyrrolo[2,3-C]pyridine”, have exhibited significant antibacterial, antifungal, and antiviral activities .
Detailed Description of the Methods of Application or Experimental Procedures
These compounds are typically administered orally or intravenously. The specific methods of application would depend on the particular drug being developed .
Thorough Summary of the Results or Outcomes Obtained
The use of these compounds has been shown to effectively manage bacterial, fungal, and viral infections, making them a potential treatment option for various infectious diseases .
Use in Cancer Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“5-Chloro-1H-pyrrolo[2,3-C]pyridine” is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used as a building block in the synthesis of more complex molecules. In one study, it was used in the synthesis of a dihydrochloride salt of pexidartinib .
Thorough Summary of the Results or Outcomes Obtained
The use of “5-Chloro-1H-pyrrolo[2,3-C]pyridine” in the synthesis of pexidartinib has led to the development of effective treatments for certain types of cancer .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYMAHUJMVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564423 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
131084-55-4 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



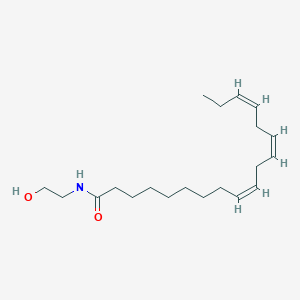


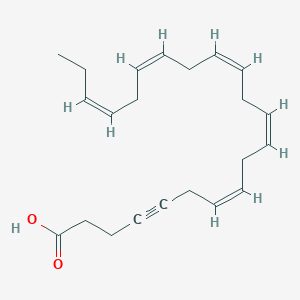
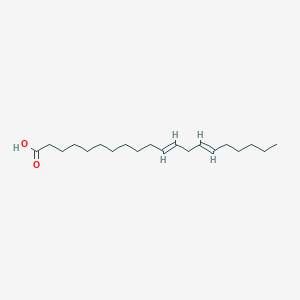

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)

